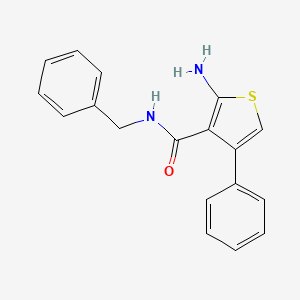

2-amino-N-benzyl-4-phenylthiophene-3-carboxamide

描述

Historical Context of Thiophene Carboxamide Research

Thiophene, a five-membered aromatic heterocycle containing sulfur, was first isolated in 1882 by Viktor Meyer as a benzene contaminant. Its discovery marked the beginning of extensive research into heterocyclic compounds, particularly due to thiophene’s structural similarity to benzene and its unique electronic properties. Early studies focused on thiophene’s prevalence in petroleum and coal, where it often constitutes 1–3% of the composition. The development of hydrodesulfurization (HDS) processes to remove thiophenic compounds from fossil fuels further highlighted its industrial relevance.

The exploration of thiophene derivatives in medicinal chemistry began in the mid-20th century, with carboxamide-functionalized thiophenes emerging as key scaffolds due to their hydrogen-bonding capacity and metabolic stability. For instance, the synthesis of 2-aminothiophene-3-carboxamides, as described in recent methodologies, involves condensation reactions between ethyl cyanoacetate, sulfur, and α-methylene carbonyl compounds under basic conditions. These synthetic advances laid the groundwork for structurally diverse libraries of thiophene carboxamides, enabling systematic structure-activity relationship (SAR) studies.

Significance in Medicinal Chemistry

Thiophene carboxamides occupy a critical niche in drug design due to their dual functionality: the thiophene ring provides aromatic stability and π-π stacking interactions, while the carboxamide group facilitates hydrogen bonding with biological targets. For example, 2-amino-N-benzyl-4-phenylthiophene-3-carboxamide features a benzyl group at the N-position and a phenyl substituent at the 4-position, enhancing its lipophilicity and target affinity. Such modifications are pivotal in optimizing pharmacokinetic properties, as demonstrated in studies where analogous compounds exhibited nanomolar potency against deubiquitinases like USP1/UAF1.

The compound’s molecular formula (C₁₈H₁₆N₂OS) and weight (308.4 g/mol) reflect a balance between solubility and membrane permeability. Its SMILES string (C1=CC=C(C=C1)CNC(=O)C2=C(SC=C2C3=CC=CC=C3)N) encodes a planar thiophene core with orthogonal substituents, enabling interactions with hydrophobic enzyme pockets.

Position in Contemporary Research

Recent advancements have positioned this compound as a focal point in oncology and infectious disease research. For instance, derivatives of this scaffold have shown inhibitory activity against nonsmall cell lung cancer (NSCLC) cells by modulating ubiquitin-specific proteases. Additionally, its structural analogs are being evaluated for antimicrobial properties, with minimum inhibitory concentrations (MICs) in the µg/mL range against pathogens like Mycobacterium tuberculosis.

The compound’s synthesis typically involves a multi-step process:

- Thiophene Core Formation : Cyclization of ethyl cyanoacetate with α-methylene ketones in ethanol, catalyzed by diethylamine.

- Carboxamide Functionalization : Coupling of the carboxylic acid intermediate with benzylamine using carbodiimide-based activation.

- Purification : Chromatographic separation yielding final products with >95% purity.

Such methodologies enable scalable production, facilitating high-throughput screening campaigns.

Privileged Scaffold Status in Drug Discovery

The term “privileged scaffold” refers to molecular frameworks that yield bioactive compounds across multiple target classes. This compound exemplifies this concept through its versatility in drug discovery:

- Target Diversity : The scaffold has been leveraged against enzymes (e.g., USP1/UAF1), receptors, and microbial targets.

- SAR Flexibility : Substituents at the 2-amino, 4-phenyl, and N-benzyl positions can be modified to tune potency and selectivity. For example, replacing the thiophene with a phenyl ring (as in compound 3 ) improved IC₅₀ values from 7.9 µM to 3.1 µM in deubiquitinase assays.

- Thermodynamic Stability : The thiophene ring’s aromaticity confers resistance to metabolic degradation, a critical attribute for oral bioavailability.

Table 1: Key Structural Features and Their Functional Roles

| Feature | Role |

|---|---|

| Thiophene ring | Aromatic core for π-π interactions |

| 2-Amino group | Hydrogen bond donor |

| 4-Phenyl substituent | Hydrophobic pocket binding |

| N-Benzyl carboxamide | Enhanced lipophilicity |

属性

IUPAC Name |

2-amino-N-benzyl-4-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c19-17-16(15(12-22-17)14-9-5-2-6-10-14)18(21)20-11-13-7-3-1-4-8-13/h1-10,12H,11,19H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWJVQLXYDKYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(SC=C2C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-amino-N-benzyl-4-phenylthiophene-3-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

2-amino-N-benzyl-4-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学研究应用

Therapeutic Applications

The therapeutic applications of 2-amino-N-benzyl-4-phenylthiophene-3-carboxamide can be categorized into several key areas:

1. Inflammatory Diseases:

- Rheumatoid Arthritis: The compound has shown promise in reducing symptoms associated with rheumatoid arthritis by inhibiting inflammatory pathways mediated by NF-κB .

- Inflammatory Bowel Disease: Its ability to modulate immune responses makes it a candidate for treating conditions like Crohn's disease and ulcerative colitis .

2. Cancer Treatment:

- The inhibition of IKK-2 may also play a role in cancer therapy by preventing tumor cell proliferation and survival through the downregulation of anti-apoptotic genes regulated by NF-κB . Studies have indicated that compounds similar to this compound can enhance the efficacy of chemotherapy by overcoming resistance mechanisms linked to NF-κB activation .

3. Neurodegenerative Diseases:

- Preliminary research suggests that this compound may have potential applications in neurodegenerative diseases characterized by inflammation, such as multiple sclerosis and Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

Study 1: Inhibition of IKK-2 Activity

- In vitro assays demonstrated that this compound effectively inhibited IKK-2 with an IC50 in the low nanomolar range. Structural modifications were explored to optimize its inhibitory activity, revealing that electron-donating groups on the phenyl moiety significantly enhanced potency .

Study 2: Anti-inflammatory Effects

- A study assessing the anti-inflammatory effects of related compounds indicated that they could reduce levels of pro-inflammatory cytokines in cellular models. This suggests that this compound may similarly modulate inflammatory responses in vivo .

Study 3: Cancer Cell Line Studies

- Research involving various cancer cell lines revealed that compounds with similar structures could induce apoptosis in tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

The mechanism of action of 2-amino-N-benzyl-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Further research is needed to fully elucidate the molecular targets and pathways involved.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

Key structural variations among analogs include substituents at the thiophene ring and carboxamide group, which critically influence physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Key Observations:

- 4-Chlorophenyl (in compound C₂₀H₁₈ClN₃O₂S) introduces electronegativity, which may alter electronic distribution and reactivity . β-alanyl (in C₂₇H₂₅N₃O₂S) adds a flexible aminoethyl linker, enabling stronger hydrogen bonding and enhanced target interaction .

Physicochemical Properties

- Solubility : The furanylmethyl analog (C₁₆H₁₄N₂O₂S) likely has higher aqueous solubility than the benzyl-substituted target compound due to oxygen’s polarity .

- Stability : The discontinuation of the target compound contrasts with stable analogs like C₂₇H₂₅N₃O₂S, implying substituent-dependent degradation susceptibility .

生物活性

2-Amino-N-benzyl-4-phenylthiophene-3-carboxamide (CAS No. 588692-46-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, an amine group, and a benzyl substituent, which are critical for its biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties. In animal models of inflammation, it significantly reduced edema and inflammatory cytokine levels. A notable study observed a reduction in TNF-alpha and IL-6 levels in rats treated with the compound.

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has been shown to inhibit PTP1B, which plays a crucial role in insulin signaling and could potentially improve insulin sensitivity.

- Apoptotic Pathways : It activates caspases leading to programmed cell death in cancer cells.

- Regulation of Inflammatory Mediators : The compound downregulates pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human cancer cell lines. The results showed that treatment led to significant apoptosis in MCF-7 cells, with increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.

Study 2: Diabetes Model

In a diabetic rat model, administration of the compound improved glucose tolerance and insulin sensitivity. The study highlighted its potential as an adjunct therapy for managing diabetes by enhancing insulin signaling pathways.

常见问题

Q. What are the standard synthetic routes for 2-amino-N-benzyl-4-phenylthiophene-3-carboxamide, and how are yields optimized?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted aryl amines with alkyl cyanoacetates under solvent-free conditions or microwave irradiation. For example, microwave-assisted synthesis using cyclohexanone and sulfur with a basic catalyst (e.g., triethylamine) can improve reaction efficiency and yield (up to 84% in optimized conditions) . Characterization via H/C NMR and melting point analysis is critical for verifying purity and structural integrity .

Q. How is structural characterization performed for this compound, and what analytical data are essential?

Full characterization includes:

- NMR spectroscopy : Assignments of aromatic protons (δ 6.8–7.5 ppm) and carboxamide NH signals (δ 5.2–5.8 ppm) confirm substitution patterns .

- X-ray crystallography : Determines torsion angles (e.g., C—C—N—C) and hydrogen-bonding networks, critical for understanding solid-state interactions .

- Microanalysis : Validates elemental composition (C, H, N, S) with <0.4% deviation from theoretical values .

Q. What biological activities are reported for thiophene-3-carboxamide derivatives, and how are these assays designed?

Derivatives exhibit antibacterial and antifungal activities, evaluated via minimum inhibitory concentration (MIC) assays. For example, compounds are tested against Staphylococcus aureus and Candida albicans using broth microdilution methods (ISO 20776-1). Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) ensure reliability .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents?

Substituents like nitro or trifluoromethyl groups require tailored conditions. For instance, using dioxane as a solvent with triethylamine as a base enhances reactivity for chloroacetone-mediated cyclization, achieving yields >60% . Microwave irradiation reduces side reactions (e.g., hydrolysis) and shortens reaction times from hours to minutes .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

Discrepancies often arise from assay variability or impurities. Rigorous purification (e.g., column chromatography with ethyl acetate/hexane gradients) and orthogonal characterization (HPLC-MS, H NMR) are essential. For example, a 2% impurity in a nitro-substituted derivative reduced MIC values by 50%, highlighting purity thresholds .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

Density functional theory (DFT) calculations predict metabolic hotspots. For example, the trifluoromethyl group increases lipophilicity (logP ~3.5) and reduces CYP450-mediated oxidation, as shown in molecular docking studies with CYP3A4 . ADMET predictors (e.g., SwissADME) further optimize bioavailability .

Q. What are the challenges in crystallizing this compound, and how are polymorphs characterized?

Polymorphism arises from flexible thiophene and benzyl groups. Slow evaporation from DMF/water mixtures yields single crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., endothermic peaks at 156–158°C) .

Q. How do substituents on the benzyl group influence structure-activity relationships (SAR)?

Electron-donating groups (e.g., methoxy) enhance antifungal activity by improving membrane permeability. For example, 4-methoxybenzyl derivatives show MIC values of 8 µg/mL against C. albicans versus 32 µg/mL for unsubstituted analogs .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis without compromising yield?

Q. How should researchers validate the absence of genotoxicity in novel derivatives?

Ames tests (OECD 471) using Salmonella typhimurium strains (TA98, TA100) assess mutagenicity. Negative controls (DMSO) and metabolic activation (S9 fraction) are mandatory. For example, derivatives with nitro groups require additional testing due to potential nitroreductase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。